molecular formula C18H14N2S3 B11109141 3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile

3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11109141
M. Wt: 354.5 g/mol
InChI Key: NDTCMVFMYGDKOQ-UHFFFAOYSA-N
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Description

3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile: is a chemical compound with the molecular formula C15H11N3S2. It belongs to the thiazole family and contains both sulfur and nitrogen atoms in its heterocyclic ring. Thiazoles are widely studied due to their diverse applications in various fields.

Preparation Methods

Synthetic Routes:: The synthesis of 3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with a suitable electrophile. Here’s a typical synthetic route:

    Benzylsulfanyl Group Introduction:

    Carbonitrile Group Addition:

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.

Chemical Reactions Analysis

3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo several reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitrile group yields the corresponding amine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups.

    Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (for substitution) are commonly used.

Scientific Research Applications

3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile finds applications in:

    Medicinal Chemistry: It may exhibit biological activity due to its thiazole scaffold. Researchers explore its potential as an antiviral, antibacterial, or antitumor agent.

    Materials Science: Its unique structure makes it useful for designing organic semiconductors or luminescent materials.

    Agrochemicals: Thiazoles are also investigated for their pesticidal properties.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While 3,5-Bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is relatively rare, similar compounds include:

Properties

Molecular Formula

C18H14N2S3

Molecular Weight

354.5 g/mol

IUPAC Name

3,5-bis(benzylsulfanyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C18H14N2S3/c19-11-16-17(21-12-14-7-3-1-4-8-14)20-23-18(16)22-13-15-9-5-2-6-10-15/h1-10H,12-13H2

InChI Key

NDTCMVFMYGDKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=NS2)SCC3=CC=CC=C3)C#N

Origin of Product

United States

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